3-Amino-4,2'-bis(trifluoromethyl)biphenyl
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Overview
Description
3-Amino-4,2’-bis(trifluoromethyl)biphenyl is a compound of significant interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of two trifluoromethyl groups attached to a biphenyl structure, along with an amino group. The trifluoromethyl groups contribute to the compound’s high thermal stability, chemical inertness, and unique electronic properties, making it valuable in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4,2’-bis(trifluoromethyl)biphenyl typically involves the introduction of trifluoromethyl groups onto a biphenyl structure followed by the introduction of an amino group. One common method involves the trifluoromethylation of biphenyl intermediates using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid. The reaction conditions often require the presence of a catalyst, such as copper or palladium, and may be carried out under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of 3-Amino-4,2’-bis(trifluoromethyl)biphenyl may involve large-scale trifluoromethylation processes using specialized equipment to handle the reagents and reaction conditions safely. The process may include steps such as purification and crystallization to obtain the compound in high purity and yield .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4,2’-bis(trifluoromethyl)biphenyl can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while nucleophilic substitution can lead to the formation of various substituted biphenyl compounds .
Scientific Research Applications
3-Amino-4,2’-bis(trifluoromethyl)biphenyl has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of advanced materials and polymers with unique properties.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic effects and as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 3-Amino-4,2’-bis(trifluoromethyl)biphenyl involves its interaction with molecular targets and pathways in biological systems. The trifluoromethyl groups can influence the compound’s binding affinity to specific receptors or enzymes, leading to various biological effects. The amino group can participate in hydrogen bonding and other interactions, further modulating the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bis(trifluoromethyl)benzidine: Another compound with similar trifluoromethyl groups but different substitution patterns.
3,3’-Bis(trifluoromethyl)biphenyl: Similar structure but with trifluoromethyl groups in different positions.
Bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]ether: Contains trifluoromethyl groups and amino groups but with an ether linkage.
Uniqueness
3-Amino-4,2’-bis(trifluoromethyl)biphenyl is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for applications requiring high thermal stability, chemical inertness, and specific electronic characteristics .
Properties
Molecular Formula |
C14H9F6N |
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Molecular Weight |
305.22 g/mol |
IUPAC Name |
2-(trifluoromethyl)-5-[2-(trifluoromethyl)phenyl]aniline |
InChI |
InChI=1S/C14H9F6N/c15-13(16,17)10-4-2-1-3-9(10)8-5-6-11(12(21)7-8)14(18,19)20/h1-7H,21H2 |
InChI Key |
COPCLIPMONFZJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)C(F)(F)F)N)C(F)(F)F |
Origin of Product |
United States |
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